molecular formula C16H38N22+ B1670452 Decamethonium CAS No. 156-74-1

Decamethonium

Cat. No. B1670452
CAS RN: 156-74-1
M. Wt: 258.49 g/mol
InChI Key: MTCUAOILFDZKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decamethonium, also known as (DM)BR2 or syncurine, belongs to the class of organic compounds known as decamethonium compounds. These are quaternary ammonium compounds containing a trimethyl-(10-trimethylammoniodecyl)ammonium moiety. Decamethonium is a drug which is used for use as a skeletal muscle relaxant. Decamethonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Decamethonium has been detected in multiple biofluids, such as urine and blood. Within the cell, decamethonium is primarily located in the cytoplasm and membrane (predicted from logP). Decamethonium can be biosynthesized from decane.
Decamethonium is a quaternary ammonium ion that is a depolarising muscle relaxant whose structure comprises a decane-1,10-diamine core in which each amino group carries three methyl substituents. It has a role as a muscle relaxant and a nicotinic acetylcholine receptor agonist. It derives from a hydride of a decane.
Decamethonium is used in anesthesia to cause paralysis. It is a short acting depolarizing muscle relaxant. It is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor.

Mechanism Of Action

Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis.
... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ...
/IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS.
THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/
DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION;  IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS...

properties

CAS RN

156-74-1

Product Name

Decamethonium

Molecular Formula

C16H38N22+

Molecular Weight

258.49 g/mol

IUPAC Name

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Appearance

Solid powder

melting_point

268-270 °C
268-270°C

Other CAS RN

156-74-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1420-40-2 (diiodide)
3198-38-7 (dichloride)
541-22-0 (dibromide)

shelf_life

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/

solubility

Substantial
7.04e-06 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decamethonium
Reactant of Route 2
Reactant of Route 2
Decamethonium
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Decamethonium
Reactant of Route 4
Reactant of Route 4
Decamethonium
Reactant of Route 5
Reactant of Route 5
Decamethonium
Reactant of Route 6
Reactant of Route 6
Decamethonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.